molecular formula C13H10N4O2S2 B2704689 5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 330471-83-5

5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2704689
CAS No.: 330471-83-5
M. Wt: 318.37
InChI Key: YNALMYXMWPEGDE-UHFFFAOYSA-N
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Description

5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C13H10N4O2S2 and its molecular weight is 318.37. The purity is usually 95%.
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Biological Activity

The compound 5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thiazole and pyrimidine family, which has gained interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on available literature.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazole ring
  • A pyrimidine core
  • An imine linkage due to the methylene group connecting the thiazole and pyrimidine moieties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of Thiazole Ring: Cyclization of 2-amino thiophenol with appropriate aldehydes.
  • Pyrimidine Formation: Utilizing dihydropyrimidinone derivatives through a one-pot reaction involving isocyanides.
  • Imine Formation: Condensation reactions leading to the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar thiazole derivatives. For example, derivatives containing thiazole rings have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF7 (Breast Cancer)15.0 ± 1.5Inhibition of tyrosinase activity
Similar Thiazole DerivativeA549 (Lung Cancer)20.0 ± 2.0Induction of apoptosis

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting nucleic acid synthesis.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Enzyme Inhibition

The compound has been reported to inhibit various enzymes, particularly those involved in metabolic pathways such as:

  • Tyrosinase: Important for melanin production; inhibition can lead to applications in skin whitening agents.
  • AChE (Acetylcholinesterase): Potential therapeutic applications in Alzheimer's disease.

Case Studies

  • Study on Tyrosinase Inhibition:
    • A derivative with structural similarities exhibited an IC50 value of 10 µM against tyrosinase, suggesting that modifications to the thiazole moiety can enhance inhibitory effects.
  • Anticancer Efficacy:
    • A study involving various thiazole derivatives indicated that specific substitutions on the benzothiazole ring significantly enhanced cytotoxicity against cancer cell lines.

Properties

IUPAC Name

6-hydroxy-5-[(E)-(6-methyl-1,3-benzothiazol-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S2/c1-6-2-3-8-9(4-6)21-13(15-8)14-5-7-10(18)16-12(20)17-11(7)19/h2-5H,1H3,(H3,16,17,18,19,20)/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDWOBKRARZBY-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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